molecular formula C15H11NO2 B378032 4-Phenylamino-chromen-2-one CAS No. 4812-86-6

4-Phenylamino-chromen-2-one

Cat. No.: B378032
CAS No.: 4812-86-6
M. Wt: 237.25 g/mol
InChI Key: BOHONKNXXMHSHO-UHFFFAOYSA-N
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Description

4-Phenylamino-chromen-2-one is a synthetic coumarin derivative, a class of oxygen-containing heterocyclic compounds that are the subject of extensive research due to their broad spectrum of biological activities . This compound features an anilino (phenylamino) substituent, a modification known to be a critical pharmacophore that enhances its potential as a building block for developing novel therapeutic agents . Researchers value this core structure for its role in creating new chemical entities with significant biological properties. Scientific investigations into closely related structural analogs have demonstrated potent antimicrobial and antifungal activities . These derivatives are evaluated against a range of gram-positive and gram-negative bacterial strains, such as Staphylococcus aureus and E. coli , as well as fungal strains including Candida albicans and Aspergillus niger . The mechanism of action for antimicrobial activity is believed to involve increased lipophilicity, which facilitates better penetration of the compound into microbial cell membranes . This can lead to interference with cell wall synthesis, deactivation of essential cellular enzymes, or denaturation of proteins, ultimately disrupting normal cellular processes and restricting the proliferation of microorganisms . Beyond its direct biological effects, this compound serves as a key precursor in organic synthesis and medicinal chemistry. It is a versatile intermediate for synthesizing more complex heterocyclic systems, such as chromone-based sulfonamides and other hybrid molecules, which are designed to improve pharmacological potency and selectivity . Researchers utilize this compound in molecular docking studies to understand and predict its interaction with microbial protein targets, such as the S. aureus TyrRS protein, aiding in the rational design of more effective inhibitors . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4812-86-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-anilinochromen-2-one

InChI

InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H

InChI Key

BOHONKNXXMHSHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Phenylamino Chromen 2 One

General Synthetic Strategies for 4-Aminochromen-2-one Derivatives

The construction of the 4-aminochromen-2-one core can be achieved through several distinct pathways. These strategies often involve either building the pyranone ring onto a pre-existing aromatic structure or functionalizing a pre-formed coumarin (B35378) system.

A common and direct method for introducing an amino group at the C-4 position of the coumarin ring is through the nucleophilic substitution of a suitable leaving group, such as chlorine. The synthesis of 4-phenylamino-2H-chromen-2-one can be readily achieved via the condensation reaction of aniline (B41778) with 4-hydroxy-2H-chromen-2-one, which often proceeds through a 4-chloro intermediate or is directly catalyzed. researchgate.net The use of 4-chlorocoumarin derivatives as starting materials is a key strategy in the synthesis of fused heterocyclic coumarin systems. nih.gov For instance, 4-chloro-3-formylcoumarin has been utilized as a precursor for synthesizing nih.govBenzopyrano[4,3-b]pyrrol-4(1H)‐ones. tandfonline.com

One of the foundational methods involves the reaction of 4-hydroxycoumarin (B602359) with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to generate the highly reactive 4-chlorochromen-2-one. This intermediate is then treated with a primary or secondary amine, such as aniline, to yield the corresponding 4-amino derivative. The reaction typically proceeds under basic conditions or with excess amine to neutralize the liberated hydrochloric acid.

Table 1: Synthesis of 4-Amino-2H-chromen-2-ones from 4-Chlorochromen-2-one

Amine Reactant Catalyst/Conditions Product Reference
Aniline Base (e.g., Pyridine) or excess aniline 4-Phenylamino-chromen-2-one researchgate.net

The synthesis of fused pyrrolocoumarins can be approached by forming the pyrrole (B145914) ring from an existing coumarin derivative. nih.govnih.gov This strategy utilizes various aminocoumarins as starting materials. nih.gov For example, a two-component coupling reaction between a 4-aminocoumarin (B1268506) and an α,β-unsaturated nitroalkene, catalyzed by a polyethylene (B3416737) glycol-supported catalyst (PEG-6000), can form a coumarin-fused pyrrole system. rsc.org Another method involves the reaction of 3-aminocoumarin (B156225) with β-nitrostyrenes in the presence of piperidine (B6355638) to yield pyrrolo[2,3-c]coumarins. nih.gov These syntheses can be achieved through various reaction types, including Michael additions, cycloadditions, and metal-catalyzed reactions. nih.govnih.gov

An alternative approach to fused systems involves constructing the pyranone (coumarin) moiety from a pre-existing pyrrole derivative. nih.govnih.gov This method is particularly useful when the desired pyrrole core is more readily accessible than the corresponding coumarin starting material. For instance, enaminones derived from 3-acetylpyrrole (B85711) have been used as building blocks for synthesizing various heterocyclic systems. rsc.org Treatment of such enaminones with hippuric acid in refluxing acetic anhydride (B1165640) can lead to the formation of a pyranone derivative fused to the pyrrole ring. rsc.org This reaction is believed to proceed through an intermediate oxazolone (B7731731) which reacts with the enaminone, followed by rearrangement to yield the final pyranone product. rsc.org

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like 4-aminochromen-2-ones in a single step. nih.govnih.gov Several protocols exist for synthesizing 2-amino-4H-chromene derivatives, which are structurally related to the target compound. sharif.eduijcce.ac.irresearchgate.net A common MCR involves the condensation of a phenol (B47542) (like resorcinol (B1680541) or naphthol), an aldehyde, and malononitrile (B47326). sharif.eduijcce.ac.irresearchgate.net These reactions are often promoted by a variety of catalysts, including basic catalysts like sodium carbonate, ionic liquids, or nanoparticles. sharif.edursc.org Specifically for 4-amino-2H-chromen-2-imines, a copper-catalyzed three-component reaction of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides has been developed. acs.org This cascade reaction proceeds through an azide-alkyne cycloaddition and provides access to diverse 4-amino-2H-chromenone-2-imines. acs.org

Table 2: Examples of MCRs for Chromene Synthesis

Components Catalyst Product Type Reference
Benzo[d]isoxazole, Terminal Alkyne, Sulfonyl Azide Copper 4-Amino-2H-chromen-2-imine acs.org
Aromatic Aldehyde, Resorcinol, Malononitrile Na₂CO₃ (grinding) 2-Amino-3-cyano-7-hydroxy-4H-chromene sharif.edu
α- or β-Naphthol, Aromatic Aldehyde, Malononitrile Fe(HSO₄)₃ 2-Amino-4H-benzo[h or f]chromene researchgate.net

Transition metal catalysis offers powerful and versatile methods for synthesizing 4-aminochromen-2-one derivatives. nih.govnih.gov These reactions often exhibit high efficiency and selectivity under mild conditions.

Copper Catalysis: Copper catalysts are used in tandem cyclizations and multicomponent reactions. For example, a copper-catalyzed reaction of ketenimine intermediates with 2-hydroxybenzonitriles can produce 4-amino-2H-chromen-2-imines. acs.org

Palladium Catalysis: Palladium-catalyzed intramolecular hydroamination of 4-acetylenic 3-aminocoumarins has been used to form the pyrrole ring in chromeno[3,4-b]pyrrol-4(3H)-one derivatives. nih.gov

Silver Catalysis: An efficient silver-catalyzed [2+4] cycloaddition between α-diazo pyrazoleamides and o-hydroxy aromatic aldimines has been developed for the rapid synthesis of substituted 4-aminochroman-2-one derivatives with high yields and excellent diastereoselectivity. acs.orgacs.org While producing the saturated chroman-2-one ring, this method highlights the utility of silver catalysts in forming the core structure.

Table 3: Metal-Catalyzed Syntheses of 4-Aminochromen-2-one and Related Structures

Metal Catalyst Reaction Type Substrates Product Reference
Copper (Cu) Multicomponent Cascade Cyclization Benzo[d]isoxazoles, Azides, Terminal Alkynes 4-Amino-2H-chromenone-2-imines acs.org
Palladium (Pd) Intramolecular Hydroamination 4-Acetylenic 3-aminocoumarins Chromeno[3,4-b]pyrrol-4(3H)-ones nih.gov

Multi-Component Reactions (MCR) in 4-Aminochromen-2-one Synthesis

Functionalization and Derivatization Strategies of the 4-Phenylamino Moiety

Once the this compound scaffold is synthesized, it can serve as a versatile starting material for creating more complex, fused heterocyclic systems. The phenylamino (B1219803) group and the coumarin core possess multiple reactive sites that can be selectively targeted.

A notable transformation is the substrate-induced synthesis of coumarin-fused quinolinones. researchgate.net In this catalyst-free, one-pot protocol, 4-(phenylamino)-2H-chromen-2-ones react with N-alkyl amines, where the amine acts as both the solvent and a carbon source. researchgate.net This reaction involves a selective α-C(sp³)-H activation of the N-alkyl amine, leading to the construction of the quinolinone ring fused to the coumarin system. researchgate.net

Further derivatization can be achieved by introducing substituents onto the coumarin ring before or after the addition of the phenylamino group. For example, the synthesis of 3-nitro-4-phenylamino-2H-chromen-2-one creates a precursor for building other fused ring systems, such as 1-phenylchromeno[3,4-d]imidazoles. arkat-usa.org

Reaction Mechanisms of this compound Synthesis

The synthesis of this compound is primarily achieved through the condensation of an appropriate phenol with a β-ketoester or by the direct amination of a 4-substituted coumarin precursor. The specific pathway dictates the mechanistic steps involved, which range from acid-catalyzed cyclizations to nucleophilic additions.

One of the most direct and widely utilized methods for synthesizing this compound and its derivatives is the reaction between 4-hydroxycoumarin and an aniline. researchgate.netresearchgate.net This reaction is typically performed under thermal conditions, sometimes with a catalyst, and proceeds via a nucleophilic addition-elimination mechanism.

The generally accepted mechanism involves the following steps:

Protonation (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of the 4-hydroxycoumarin is protonated, which enhances the electrophilicity of the C4 carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient C4 carbon of the activated 4-hydroxycoumarin. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the hydroxyl group at C4.

Elimination of Water: The intermediate then collapses, eliminating a molecule of water. This step is favorable as water is a good leaving group.

Deprotonation: Finally, deprotonation of the nitrogen atom regenerates the aromaticity of the aniline ring and yields the stable this compound product.

A variation of this approach involves the reaction of 4-chlorocoumarin with amines, where the chlorine atom at the C4 position is displaced by the amine nucleophile. sci-hub.se Similarly, 4-tosylcoumarins can serve as effective substrates, reacting with amino acid esters to yield 4-N-substituted coumarins. researchgate.net

Another notable method is the synthesis of 4-aminocoumarin from 4-hydroxycoumarin using ammonium (B1175870) acetate (B1210297) at high temperatures, which can then be further functionalized. nih.gov

Table 1: Key Mechanistic Steps in the Synthesis from 4-Hydroxycoumarin

StepDescriptionKey Intermediates
1Protonation of the coumarin carbonyl group.Protonated 4-hydroxycoumarin
2Nucleophilic attack by aniline at the C4 position.Tetrahedral intermediate
3Elimination of a water molecule.Iminium intermediate
4Deprotonation to form the final product.This compound

Classical coumarin syntheses can also be adapted to produce 4-amino substituted derivatives. The Pechmann condensation, for instance, is a cornerstone of coumarin synthesis. jk-sci.comnumberanalytics.comnih.gov The standard Pechmann reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. arkat-usa.orgjetir.org To obtain a 4-amino derivative, a modified substrate such as a β-ketoanilide could be used instead of a β-ketoester.

The mechanism under these modified Pechmann conditions would proceed as follows:

Initial Transesterification/Amidation: The phenol reacts with the β-ketoanilide under acidic conditions.

Electrophilic Aromatic Substitution: The activated keto-amide intermediate then attacks the phenol ring (an intramolecular Friedel-Crafts acylation type reaction) to form a new carbon-carbon bond.

Cyclization and Dehydration: The subsequent intramolecular cyclization via attack of the phenolic hydroxyl group onto the carbonyl, followed by dehydration, leads to the formation of the coumarin ring system with the amino substituent at the C4 position. jk-sci.com

Table 2: Comparison of Classical Coumarin Synthesis Mechanisms

Reaction NameKey ReactantsGeneral Mechanistic FeatureAdaptation for 4-Amino Group
Pechmann CondensationPhenol + β-KetoesterAcid-catalyzed condensation and cyclization. numberanalytics.comUse of a β-ketoanilide or related substrate.
Knoevenagel Condensation2-Hydroxybenzaldehyde + Active Methylene (B1212753) CompoundBase-catalyzed condensation followed by cyclization. jmchemsci.comsciensage.infoUse of an active methylene compound with a nitrogen functionality, like malononitrile or cyanoacetamide, followed by transformations.
Kostanecki-Robinson Reactiono-Hydroxyaryl Ketone + Aliphatic AnhydrideAcylation and subsequent intramolecular aldol (B89426) condensation. sciensage.infowikipedia.orgLess direct; would require significant substrate modification.

The Knoevenagel condensation provides another route, typically involving the reaction of a 2-hydroxybenzaldehyde with an active methylene compound in the presence of a weak base. jmchemsci.com For the synthesis of 4-aminocoumarins, a reactant like ethyl cyanoacetate (B8463686) could be employed, leading to a 4-amino-3-cyanocoumarin after cyclization and tautomerization.

Regardless of the specific named reaction, the core mechanistic principles for the formation of the this compound structure involve the strategic formation of the benzopyrone skeleton coupled with the introduction of the amine functionality at the C4 position, either concurrently during ring formation or subsequently via nucleophilic substitution.

Spectroscopic and Structural Elucidation Studies of 4 Phenylamino Chromen 2 One and Its Analogs

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the unambiguous assignment of a compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been extensively used to characterize 4-Phenylamino-chromen-2-one and its analogs.

In the ¹H NMR spectrum of 6-phenyl-4-(phenylamino)-2H-pyran-2-one, a notable analog, the proton signals appear at specific chemical shifts (δ). For instance, the NH proton is observed as a singlet at 9.42 ppm. nih.gov The aromatic protons appear as multiplets in the range of 7.21 to 7.78 ppm. nih.gov The protons at positions 3 and 5 of the pyran-2-one ring are observed as singlets at 5.34 ppm and 6.70 ppm, respectively. nih.gov For other analogs, such as 4-[(4-methoxyphenyl)amino]-6-(naphthalen-2-yl)-2H-pyran-2-one, the proton of the methoxy (B1213986) group (OCH₃) gives a characteristic singlet at 3.84 ppm. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the case of 3-Iminomethyl-4,7-bis-(4-methoxy-phenylamino)–chromen-2-one, the carbon of the methoxy group (CH₃) appears at 56 ppm, while the aromatic carbons are observed between 115 and 127 ppm. The carbonyl carbon (C=O) of the lactone ring in coumarin (B35378) derivatives typically resonates around 162 ppm. For 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives, the ketonic and lactone carbonyl carbons appear at approximately 185.8-192.7 ppm and 155.4-158.9 ppm, respectively, while the aliphatic -CH₂- carbon signal is found in the 35-54 ppm range. growingscience.com

Table 1: Selected ¹H NMR Data for Analogs of this compound

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
6-Phenyl-4-(phenylamino)-2H-pyran-2-one nih.govDMSO-d₆NH9.42s
Ar-H7.76–7.78m
Ar-H7.53–7.56m
Ar-H7.44t
Ar-H7.28d
Ar-H7.21t
5-H6.70d
3-H5.34t
4-[(4-Methoxyphenyl)amino]-6-(naphthalen-2-yl)-2H-pyran-2-one nih.govCD₃ODAr-H8.42s
Ar-H7.86–7.99m
Ar-H7.57–5.59m
Ar-H7.23d
Ar-H7.02d
5-H6.81d
3-H5.33d
4'-OCH₃3.84s
3-(2-(4-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one growingscience.comCDCl₃-NH2.166s
-CH₂4.747s
C4 Olefin H8.6s
Ar-H6.7-7.7m

Table 2: Selected ¹³C NMR Data for Analogs of this compound

CompoundSolventCarbonChemical Shift (δ, ppm)
3-Iminomethyl-4,7-bis–(4-methoxy-phenylamino)–chromen-2-one DMSOC (CH₃)56
Aromatic C115-127
C (C-O)151.7
C (C=O)162
C (C-NH)142.8
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives growingscience.com-Aliphatic C (-CH₂)35-54
Aromatic C109.3-149.6
Lactone C=O155.4-158.9
Ketonic C=O185.8-192.7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, IR spectroscopy confirms the presence of key functional groups such as N-H, C=O (lactone), and C=C bonds.

The IR spectrum of 3-((phenylamino)methyl)-2H-chromen-2-one shows a characteristic N-H stretching vibration at 3029.96 cm⁻¹. rasayanjournal.co.in The carbonyl (C=O) stretching of the lactone ring is observed at 1601.69 cm⁻¹, and the C=C aromatic stretching appears at 1439.76 cm⁻¹. rasayanjournal.co.in For 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives, the lactone carbonyl peak is seen between 1714 to 1724 cm⁻¹, while the ketonic carbonyl absorbs between 1675 to 1686 cm⁻¹. growingscience.com The N-H stretching for these compounds is observed in the range of 3020 to 3047 cm⁻¹. growingscience.com

Table 3: Characteristic IR Absorption Frequencies for Analogs of this compound

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
3-((phenylamino)methyl)-2H-chromen-2-oneAr-H3029.96 rasayanjournal.co.in
C=C1439.76 rasayanjournal.co.in
C=O1601.69 rasayanjournal.co.in
C-O-C1177.51 rasayanjournal.co.in
C-N1104.08 rasayanjournal.co.in
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivativesN-H3020-3047 growingscience.com
C=O (lactone)1714-1724 growingscience.com
C=O (ketone)1675-1686 growingscience.com
N-(4-Methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamideN-H3362 acs.org
C=O1691, 1674 acs.org
3-Iminomethyl-4,7-bis–(4-methoxy-phenylamino)–chromen-2-oneN-H stretch3428
C=O stretch1730
C=N stretch1650
N-H bend1600

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing organic and organometallic compounds. nih.gov

For 6-phenyl-4-(phenylamino)-2H-pyran-2-one, the mass spectrum shows a molecular ion peak (M⁺-1) at m/z 262. nih.gov This corresponds to the loss of a proton from the molecular ion. Similarly, for 4-[(4-methoxyphenyl)amino]-6-(naphthalen-2-yl)-2H-pyran-2-one, the molecular ion peak (M⁺-1) is observed at m/z 342. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For example, the calculated mass for C₂₂H₁₇NO₂Se [M+Na]⁺ for 4-(phenylamino)-3-(m-tolylselanyl)-2H-chromen-2-one was 430.0317, with the found value being 430.0321, confirming its molecular formula. rsc.org

Table 4: Mass Spectrometry Data for Analogs of this compound

CompoundIonization Methodm/z (Observed)Ion TypeReference
6-Phenyl-4-(phenylamino)-2H-pyran-2-oneMS262[M⁺-1] nih.gov
4-[(4-Methoxyphenyl)amino]-6-(naphthalen-2-yl)-2H-pyran-2-oneMS342[M⁺-1] nih.gov
3-((phenylamino)methyl)-2H-chromen-2-oneEI-MS251[M⁺] rasayanjournal.co.in
4-(phenylamino)-3-(m-tolylselanyl)-2H-chromen-2-oneHRMS430.0321[M+Na]⁺ rsc.org
4-(p-tolylamino)-3-(m-tolylselanyl)-2H-chromen-2-oneHRMS444.0476[M+Na]⁺ rsc.org
4-(4-methoxyphenylamino)-3-(phenylselanyl)-2H-chromen-2-oneHRMS446.0262[M+Na]⁺ rsc.org

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For 3-((phenylamino)methyl)-2H-chromen-2-one, the calculated elemental composition was C, 76.48%; H, 5.21%; N, 5.57%; and O, 12.73%. rasayanjournal.co.in The experimentally found values would be compared to these to confirm the purity and identity of the compound. rasayanjournal.co.in Similarly, for 3-((3-chloro-4-fluorophenylamino)methyl)-2H-chromen-2-one, the calculated percentages were C, 63.27%; H, 3.65%; Cl, 11.67%; F, 6.23%; N, 4.61%; and O, 10.54%. rasayanjournal.co.in

Table 5: Elemental Analysis Data for Analogs of this compound

CompoundMolecular FormulaCalculated C (%)Calculated H (%)Calculated N (%)Reference
3-((phenylamino)methyl)-2H-chromen-2-oneC₁₆H₁₃NO₂76.485.215.57 rasayanjournal.co.in
3-((3-chloro-4-fluorophenylamino)methyl)-2H-chromen-2-oneC₁₆H₁₁ClFNO₂63.273.654.61 rasayanjournal.co.in
1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazineC₂₁H₂₀N₂O₅66.315.307.36 ceon.rs
3-((ethylamino)(4-hydroxy-3-methoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-oneC₁₉H₁₉NO₅66.855.614.10 chimicatechnoacta.ru

X-ray Crystallography for Solid-State Structure Determination

An X-ray analysis of 3-nitro-4-phenylamino-chromen-2-one revealed that it crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The unit cell parameters were determined to be a = 4.9274(9) Å, b = 14.725(3) Å, and c = 17.866(4) Å, with α = β = γ = 90°. researchgate.net This analysis provides unequivocal proof of the molecular structure and connectivity of the atoms.

Table 6: Crystallographic Data for 3-Nitro-4-phenylamino-chromen-2-one

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)4.9274(9) researchgate.net
b (Å)14.725(3) researchgate.net
c (Å)17.866(4) researchgate.net
α (°)90 researchgate.net
β (°)90 researchgate.net
γ (°)90 researchgate.net
V (ų)1296.3(5) researchgate.net
Z4 researchgate.net

Computational and Theoretical Investigations of 4 Phenylamino Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. aspbs.com These methods provide a fundamental understanding of the structure-property relationships that govern the behavior of 4-Phenylamino-chromen-2-one.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and effective method for computing the molecular structure, vibrational frequencies, and energies of chemical compounds. pmf.unsa.bamdpi.com DFT calculations, often using the B3LYP (Becke's three-parameter hybrid function with Lee-Yang-Parr correlation functional) method combined with various basis sets like 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry of coumarin (B35378) derivatives to their most stable conformation. mdpi.comasrjetsjournal.orgresearchgate.netresearchgate.net

For coumarin-based structures, theoretical calculations are generally in good agreement with experimental data, such as those from X-ray crystallography, though minor deviations can occur. sapub.org These differences are often attributed to the fact that theoretical calculations model the molecule in an isolated gaseous state, whereas experimental results are typically from the solid state where intermolecular forces are present. DFT studies on related coumarin structures reveal that the fused ring system is largely planar, while substituent groups, such as the phenylamino (B1219803) group at position 4, may be out of plane. This geometric arrangement influences the molecule's electronic properties and interaction capabilities. The structural and electronic properties derived from these calculations are foundational for predicting the molecule's stability and reactivity. pmf.unsa.ba

Analysis of Molecular Orbitals (HOMO/LUMO) and Related Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. asrjetsjournal.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. pmf.unsa.ba

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior. mdpi.comgrafiati.com These quantum parameters provide a quantitative measure of molecular reactivity. asrjetsjournal.org

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." pmf.unsa.bamdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates a higher reactivity. mdpi.com

Global Electrophilicity Index (ω): Measures the capacity of a species to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). pmf.unsa.bamdpi.com A higher electrophilicity index points to a better electron acceptor. orientjchem.org

Studies on various coumarin derivatives show that substitutions on the coumarin ring significantly influence these parameters, thereby tuning the molecule's reactivity and electronic properties. pmf.unsa.baasrjetsjournal.org

Table 1: Quantum Chemical Reactivity Descriptors This table illustrates typical quantum chemical descriptors calculated for coumarin derivatives using DFT methods. The specific values for this compound would require a dedicated computational study, but the principles remain the same.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOReactivity and Stability
Ionization Potential (I)-EHOMOEnergy to lose an electron
Electron Affinity (A)-ELUMOEnergy to gain an electron
Electronegativity (χ)(I+A)/2Electron-attracting tendency
Chemical Hardness (η)(I-A)/2Resistance to charge transfer
Chemical Softness (S)1/ηEase of charge transfer
Electrophilicity Index (ω)μ²/2η (μ ≈ -χ)Electron-accepting capacity

Prediction of Chemical Reactivity

Computational methods are instrumental in predicting the reactive sites within a molecule. The Molecular Electrostatic Potential (MESP) surface is a key tool for this purpose, as it visualizes the charge distribution across the molecule. mdpi.comresearchgate.net The MESP map uses a color scale to indicate different electrostatic potential regions: red areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. mdpi.commdpi.com This allows for the identification of regions involved in hydrogen bonding and other intermolecular interactions. mdpi.com

Furthermore, Fukui functions and dual descriptors, derived from DFT, provide a quantitative measure of local reactivity. asrjetsjournal.org These descriptors help to pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions by either donating or accepting electrons. mdpi.comasrjetsjournal.org For coumarin derivatives, these analyses can highlight the reactivity of the lactone ring, the C3-C4 double bond, and various substituents, providing a theoretical basis for their observed chemical behavior and reaction mechanisms.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (target), typically a protein receptor or an enzyme. plos.org This method is fundamental in drug discovery for understanding ligand-target interactions and predicting the biological activity of compounds like this compound. frontiersin.orgbiorxiv.org

Ligand-Target Interactions with Biological Macromolecules

Molecular docking simulations are widely used to investigate how coumarin derivatives, including those with a 4-phenylamino scaffold, interact with various biological macromolecules. mdpi.com These targets often include enzymes and receptors implicated in diseases such as Parkinson's disease (e.g., Catechol-O-methyltransferase, COMT), cancer, and viral infections (e.g., HIV-1 Reverse Transcriptase). sioc-journal.cnmdpi.com

The process involves placing the ligand into the binding site of the target protein and evaluating the interactions. plos.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. frontiersin.org For instance, docking studies on related compounds show that the coumarin core and its substituents can form critical hydrogen bonds with amino acid residues like lysine (B10760008) or aspartate in an enzyme's active site. mdpi.comresearchgate.net The phenylamino group can participate in π-π stacking or hydrophobic interactions within the binding pocket, contributing to the stability of the ligand-protein complex. researchgate.net The goal is to identify ligands that fit well sterically and electronically within the target's active site, a key indicator of potential biological activity. ias.ac.in

Prediction of Binding Affinities and Modes of Action

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the target; a lower (more negative) binding energy generally indicates a more stable and favorable interaction. plos.org Scoring functions are essential for ranking potential drug candidates based on their predicted binding strength. ias.ac.in

Docking studies not only predict how tightly a ligand binds but also reveal its specific binding mode—the precise orientation and conformation within the active site. frontiersin.org This detailed view allows researchers to understand the structural basis of its potential mechanism of action. By analyzing the interaction patterns, such as the specific amino acids involved and the types of bonds formed, scientists can rationalize the observed biological activity and guide the design of new derivatives with improved efficacy. plos.org For example, identifying a key hydrogen bond can lead to modifications of the ligand to enhance this interaction, thereby increasing its binding affinity and potency. plos.org While these predictions are powerful, they are often complemented by more advanced techniques like molecular dynamics simulations to account for protein flexibility and provide a more accurate assessment of binding energies. mdpi.com

Table 2: Illustrative Molecular Docking Results for Coumarin Derivatives This table provides an example of how docking results are typically presented. The data shown are hypothetical for this compound but are based on findings for structurally similar coumarin compounds docked against various protein targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Catechol-O-methyltransferase3BWM-8.5Asp141, Lys144, Met201H-bond, Hydrophobic
HIV-1 Reverse Transcriptase4G1Q-9.2Lys101, Tyr181, Pro236H-bond, π-π stacking
Carbonic Anhydrase II2AW1-7.9His94, Thr199, Trp209H-bond, Hydrophobic
DNA Gyrase B5L3J-8.8Asp79, Ile83, Arg82H-bond, Hydrophobic

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. plos.org For this compound and its derivatives, MD simulations have been instrumental in understanding their dynamic behavior, stability, and interactions with biological targets. mdpi.comresearchgate.net

MD simulations allow for a thorough exploration of the conformational landscape of this compound. nih.gov By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein. Studies have shown that the distribution of sampled minimum-energy conformations from MD simulations often correlates well with the Boltzmann distribution derived from energy calculations. nih.gov For instance, in a study on a related compound, 3-(1-m-chloridoethylidene)-chroman-2,4-dione, MD simulations were used to assess its stability. researchgate.net

A significant application of MD simulations is to observe the dynamics of a ligand when it is bound to a protein. github.comnottingham.ac.ukjelsciences.com These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds and van der Waals forces) that maintain the binding, and any conformational changes that occur in either the ligand or the protein upon binding. researchgate.netmdtutorials.com For example, MD simulations of coumarin derivatives with receptors like the Adenosine A2a receptor (ADORA2A) have been performed to understand the specifics of their interaction. researchgate.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. mdpi.com

To quantify the binding affinity between a ligand and a protein, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed. nih.govnih.govwalshmedicalmedia.com These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov The binding free energy is a critical parameter in drug design, as it indicates the strength of the interaction between a potential drug molecule and its target. plos.org Both MM/PBSA and MM/GBSA have been successfully used to rank the binding affinities of various inhibitors. nih.gov While MM/PBSA is sometimes considered more accurate for absolute binding free energies, MM/GBSA is computationally more efficient and effective for ranking inhibitors. nih.govidrblab.org The accuracy of these calculations can be sensitive to parameters such as the length of the MD simulation and the dielectric constant used. nih.govrsc.org

Method Description Key Considerations
MM/PBSA Calculates binding free energies using the Poisson-Boltzmann model for the polar solvation energy. nih.govCan be more accurate for absolute binding free energies but is computationally more demanding. nih.gov
MM/GBSA Utilizes the Generalized Born model for the polar solvation energy, which is generally faster than the PB model. nih.govComputationally efficient and effective for ranking the binding affinities of different ligands. nih.gov

Ligand-Protein Complex Dynamics

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). uni-muenchen.dechemrxiv.orgmdpi.com MESP analysis provides insights into noncovalent interactions, which are crucial for drug-receptor binding. chemrxiv.orgnih.gov The topology of the MESP, including the location and values of minima (Vmin) and maxima, can be used to quantify the electron-donating and -accepting capabilities of different parts of the molecule. nih.gov For coumarin derivatives, MESP analysis can help to identify the key atomic sites involved in intermolecular interactions. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of 4 Phenylamino Chromen 2 One Derivatives

Anticancer Activity Studies

The anticancer potential of 4-phenylamino-chromen-2-one derivatives has been substantiated through a series of rigorous scientific evaluations, primarily focusing on their ability to inhibit the growth of various cancer cell lines and elucidating the underlying molecular pathways they modulate.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

The initial assessment of any potential anticancer compound involves evaluating its cytotoxicity against a panel of human cancer cell lines. Numerous studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against a range of cancer cell types, including those of the liver, breast, colon, and cervix. orientjchem.orgjapsonline.com

Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, a class of this compound derivatives, have shown potent tumor cell growth inhibitory activity. nih.gov With the exception of a few, most of these analogs displayed significant cytotoxicity against seven human tumor cell lines derived from various tissues. nih.gov Notably, compounds with a 4-methoxyphenyl (B3050149) group at the C-4 position were found to be exceptionally potent. nih.gov

Similarly, a series of 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives were synthesized and evaluated for their anticancer activities against human breast cancer (MCF-7), human cervical cancer (HeLa), and human oral squamous cell carcinoma (SCC-40) cell lines. growingscience.com Certain derivatives in this series demonstrated good in vitro anti-proliferative potency at low concentrations, particularly against HeLa and MCF-7 cells, while showing moderate activity against SCC-40 at higher concentrations. growingscience.com The low toxicity of these compounds towards non-malignant peripheral blood mononuclear cells (PBMC) suggests a degree of tumor selectivity. growingscience.com

Hybrid molecules incorporating the coumarin (B35378) scaffold have also been investigated. For instance, a series of coumarin-pyridine/fused pyridine (B92270) hybrids were tested against HCT-116, MCF-7, A549, and HepG-2 human cancer cell lines, with several compounds showing potent growth inhibition, especially against the MCF-7 cell line. arabjchem.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines, as reported in different studies.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogsVarious human tumor cell linesPotent, with some analogs having ED50 values of 0.008-0.064 μM nih.gov
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivativesHeLaActive at ≤ 10 μg/ml growingscience.com
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivativesMCF-7Moderately active growingscience.com
7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazolesAGSIC50 of 2.63 ± 0.17 µM (for compound 4d) nih.gov
4-aryl-4H-chromene derivativesHCT-116, HepG-2, MCF-7IC50 ranged from 3.31 to 4.95 μM for the most active compounds researchgate.net
4-substituted coumarinsHuman tumor cellsIC50 values of 3.5-31.9 nM for compound 65 frontiersin.org

Mechanisms of Action in Cancer Cells

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on various cellular processes critical for cancer cell survival and proliferation.

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Several coumarin derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases and thereby inhibiting cancer cell growth. mdpi.com

For example, a novel coumarin-quinone derivative was found to inhibit CDC25 phosphatases, key regulators of cell cycle progression, which resulted in impaired proliferation and cell death. rjptonline.org Similarly, certain 4-substituted coumarins have been shown to induce G2/M phase arrest in human ovarian cancer cells. frontiersin.org Studies on 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties revealed that the most potent compound arrested cells in the G2/M phase of the cell cycle. nih.gov Research on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives also demonstrated their ability to cause cell cycle arrest in the human breast cancer cell line MCF-7. mdpi.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. nih.govmdpi.com While high levels of ROS can induce cell death, moderate levels can promote tumor progression. nih.govmdpi.com Some coumarin derivatives are believed to exert their anticancer effects by modulating ROS levels within cancer cells. growingscience.com It has been suggested that hydroxycoumarins may generate free radical species, causing oxidative stress that leads to pro-apoptotic effects. growingscience.com The γ-lactone ring of the coumarin system is thought to be crucial for both the generation and stabilization of these reactive species. growingscience.com

The progression of cancer is often dependent on the activity of specific enzymes. Targeting these enzymes is a key strategy in cancer therapy. wikipedia.orgca.gov this compound derivatives have been found to inhibit several enzymes crucial for cancer development.

Topoisomerases I/II: These enzymes are essential for DNA replication and repair. wikipedia.orgnih.gov Their inhibition can lead to DNA damage and ultimately cell death. nih.gov Chromone (B188151) derivatives, which share a structural similarity with coumarins, have been suggested to exert their anticancer effects through the inhibition of topoisomerase enzymes. nih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR2 can thus starve tumors and inhibit their growth. Certain coumarin derivatives have been shown to target and reduce the activity of VEGFR-2. frontiersin.org

NEDD8 Activating Enzyme (NAE): The NEDD8-activating enzyme is involved in the regulation of protein degradation, a process that is often dysregulated in cancer. While direct inhibition of NAE by this compound is not extensively documented in the provided context, the broader class of coumarins has been shown to interact with a wide range of protein targets. frontiersin.org

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing them to survive and proliferate. Many anticancer agents, including coumarin derivatives, work by inducing apoptosis in cancer cells. mdpi.comareeo.ac.ir

Studies have shown that this compound derivatives can trigger apoptosis through various mechanisms. For instance, the chromene derivative 4-Clpgc was found to induce strong apoptosis in K562 leukemia cells. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic gene Bax and the tumor suppressor gene TP53, and a decrease in the anti-apoptotic gene BCL2. nih.gov Similarly, a new series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazoles were also shown to induce apoptosis. nih.gov Furthermore, research on other coumarin derivatives has demonstrated their ability to induce apoptosis in breast cancer cells by up-regulating Bax and down-regulating Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov Some derivatives have also been observed to cause a slight induction of necrosis-mediated cell death. mdpi.com

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to influence key cellular signaling pathways implicated in various pathological conditions, including cancer and inflammation. These compounds can modulate the activity of transcription factors and protein kinases, thereby affecting gene expression and cellular responses.

Notably, certain chromen-2-one derivatives have been found to impact the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govgoogle.com The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. encyclopedia.pub Its activation leads to the transcription of pro-inflammatory genes. encyclopedia.pub The MAPK pathways, including p38 MAPK, are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and apoptosis. tandfonline.com

For instance, studies on related 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to suppress the activation of TLR4/MAPK signaling pathways. nih.govresearchgate.net This inhibition leads to a decrease in the production of downstream inflammatory mediators. nih.govresearchgate.net Similarly, some ferrocenylchroman-2-one derivatives have been shown to inhibit the activation of both NF-κB and MAPK signaling pathways induced by lipopolysaccharide (LPS). nih.gov The modulation of these pathways is a key mechanism behind the anti-inflammatory effects of these compounds. nih.govgoogle.com

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation, with studies exploring their effects on pro-inflammatory mediators, signaling pathways, and key enzymes.

Several studies have demonstrated the capacity of this compound derivatives and related structures to inhibit the production of key pro-inflammatory mediators in vitro. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, these compounds have shown significant inhibitory effects.

For example, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net Many of these compounds exhibited potent inhibition of nitric oxide (NO) production. nih.gov One particularly active compound was found to also suppress the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netnih.gov Another study on 4-ferrocenylchroman-2-one derivatives identified a compound that significantly inhibited the production of NO, IL-6, and TNF-α in macrophages. nih.gov

Compound TypeInhibited MediatorsCell LineKey FindingsReference
2-Phenyl-4H-chromen-4-one derivativesNO, IL-6, TNF-αRAW 264.7 macrophagesPotent inhibition of NO production; suppression of IL-6 and TNF-α release. nih.govresearchgate.net
4-Ferrocenylchroman-2-one derivativesNO, IL-6, TNF-αRAW 264.7 macrophagesSignificant inhibition of NO, IL-6, and TNF-α production. nih.gov

The anti-inflammatory effects of these compounds are closely linked to their ability to modulate critical inflammatory signaling pathways. Research has shown that derivatives of the chromen-2-one scaffold can interfere with the activation of NF-κB and MAPKs.

Studies on 2-phenyl-4H-chromen-4-one derivatives have revealed that their anti-inflammatory action is mediated through the inhibition of the TLR4/MAPK signaling pathways. nih.govnih.gov By suppressing this pathway, the compounds effectively reduce the downstream production of pro-inflammatory cytokines. nih.gov Similarly, a potent 4-ferrocenylchroman-2-one derivative was found to inhibit the activation of both NF-κB and MAPKs signaling pathways induced by LPS. nih.gov This dual inhibition highlights a significant mechanism for their anti-inflammatory activity. nih.gov The prophylactic treatment with certain pyrazole (B372694) derivatives has also been shown to decrease pro-inflammatory molecules through the NF-κB and p38 MAPK signaling pathways. tandfonline.com

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory drug development.

Research into 2-phenyl-4H-chromen-4-one derivatives has identified potent and selective COX-2 inhibitors. nih.govnih.gov For instance, a series of these derivatives carrying a methylsulfonyl group showed promising COX-2 inhibitory activity, with some compounds exhibiting potency and selectivity comparable to the well-known COX-2 inhibitor, celecoxib. nih.govnih.gov Molecular docking studies have further elucidated the interaction of these compounds with the COX-2 active site, showing that specific substituents on the chromene ring are crucial for high inhibitory activity and selectivity. nih.govnih.gov Another study focused on 3-(5-phenyl/phenylamino- nih.govtandfonline.comoxadiazol-2-yl)-chromen-2-one derivatives and found them to be selective inhibitors of COX-2, as well as lipoxygenases (LOX). tandfonline.com

Compound SeriesTarget EnzymeKey FindingsReference
2-Phenyl-4H-chromen-4-one derivatives with a methylsulfonyl groupCOX-2Identified potent and selective inhibitors with IC50 values comparable to celecoxib. nih.govnih.gov
3-(5-Phenyl/phenylamino- nih.govtandfonline.comoxadiazol-2-yl)-chromen-2-one derivativesCOX-2, LOXShowed selective inhibition of COX-2 and various lipoxygenases. tandfonline.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs)

Antimicrobial Activity Investigations

In addition to their anti-inflammatory properties, this compound derivatives have been investigated for their potential as antimicrobial agents.

The antibacterial activity of coumarin derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often depends on the specific substitutions on the coumarin ring.

For example, a study on 4-(2-Hydroxy-phenylamino)-chromen-2-one and its derivatives demonstrated bacteriostatic and bactericidal activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Bacillus cereus (Gram-positive). Another investigation into 4-hydroxy-chromene-2-one derivatives revealed that their antimicrobial activity is influenced by the nature of the substituent at the C-3 position. mdpi.com Some of these derivatives displayed enhanced activity against a broad spectrum of microorganisms. mdpi.com Furthermore, certain coumarin chalcone (B49325) derivatives have shown good antibacterial activity against E. coli. researchgate.net It has been noted that substituents at the C-3 and C-4 positions of the coumarin scaffold are particularly important for developing new antibacterial agents. researchgate.net

Compound/DerivativeGram-positive Bacteria TestedGram-negative Bacteria TestedKey FindingsReference
4-(2-Hydroxy-phenylamino)-chromen-2-one and derivativesStaphylococcus aureus, Bacillus cereusEscherichia coliDemonstrated bacteriostatic and bactericidal activity.
4-Hydroxy-chromene-2-one derivativesStaphylococcus aureusEscherichia coliActivity influenced by C-3 substituent; some showed enhanced broad-spectrum activity. mdpi.com
Coumarin chalcone derivativesNot specifiedEscherichia coliGood antibacterial activity observed. researchgate.net

Antifungal Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antifungal activities against a range of fungal strains. For instance, newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant antifungal effects. researchgate.net Similarly, a series of 1,3,4-thiadiazine derivatives incorporating a coumarin moiety were tested against mycotoxicogenic fungi, with some compounds exhibiting considerable activity. For example, compound 5e was most effective against Aspergillus flavus, while compounds 4a and 5c were potent against Aspergillus ochraceus, and compound 5g showed the best activity against Fusarium verticillioides. nih.gov

Further studies on chromone-based sulphonamide derivatives revealed their potential as antifungal agents against Aspergillus niger and Candida albicans. ijpsr.com The antifungal activity of 4-((4-chloro-6-((4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one derivatives has also been documented against A. niger and C. albicans. afjbs.com Research has also highlighted that for a 4-arylamino-3-nitro-coumarin derivative to exhibit significant antimicrobial activity, the presence of a heteroatom in the arylamino substituent is often necessary. researchgate.net

While some substitutions on the coumarin ring, such as those at the C-3 and C-4 positions, did not lead to potent antifungal activity against various Candida strains, 4-(decyloxy)-2h-chromen-2-one showed moderate bioactivity against C. krusei. mdpi.com The broad-spectrum potential of related compounds is underscored by the activity of the peptide C14R against both Cryptococcus and Candida species, including isolates resistant to common antifungal drugs. mdpi.com

Table 1: Antifungal Activity of Selected this compound Derivatives

Compound Fungal Strain Activity Reference
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one Selected fungi Significant researchgate.net
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one Selected fungi Significant researchgate.net
Compound 5e (a 1,3,4-thiadiazine derivative) Aspergillus flavus Most effective nih.gov
Compound 4a (a 1,3,4-thiadiazine derivative) Aspergillus ochraceus Best antifungal nih.gov
Compound 5c (a 1,3,4-thiadiazine derivative) Aspergillus ochraceus Best antifungal nih.gov
Compound 5g (a 1,3,4-thiadiazine derivative) Fusarium verticillioides Best antifungal nih.gov
Chromone based sulphonamide derivatives (8a-h) Aspergillus niger, Candida albicans Potent ijpsr.com
4-((4-chloro-6-((4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one derivatives (9a-j) A. niger, C. albicans Active afjbs.com
4-(decyloxy)-2h-chromen-2-one C. krusei Moderate mdpi.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of this compound derivatives is believed to be multifaceted. The core structure, 2H-chromen-2-one, is a recurring motif in compounds with a wide array of biological activities. frontiersin.orgjapsonline.com The chemical reactivity of this core, including its aromatic ring and the two oxygen atoms in the lactone ring, allows for various interactions with biological targets. japsonline.com

One proposed mechanism involves the inhibition of essential cellular processes in microorganisms. The presence of a heteroatom in the arylamino substituent of 4-arylamino-3-nitro-coumarins appears to be crucial for their antimicrobial efficacy, suggesting a specific pharmacophore is responsible for the activity. researchgate.net The resonance structures of these compounds may play a role in their mode of action. researchgate.net

Furthermore, some derivatives are thought to induce oxidative stress in fungal cells. For example, certain quinoline (B57606) derivatives, which share structural similarities, have been shown to induce oxidative stress and apoptosis in Aspergillus fumigatus. dntb.gov.ua This suggests that the generation of reactive oxygen species (ROS) could be a key mechanism of antifungal action for some this compound derivatives.

The incorporation of a metal ion into coumarin derivatives can also enhance their antimicrobial properties. frontiersin.orgnih.gov These metal complexes may act through different mechanisms than the parent ligands, potentially involving interactions with microbial enzymes or cellular structures. frontiersin.org For instance, palladium (II) complexes with coumarin derivatives have shown increased or similar antimicrobial activity compared to the ligands alone. frontiersin.orgnih.gov

Antioxidant Activity Assessment

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, Superoxide (B77818) Radical Anion)

Derivatives of this compound have been extensively evaluated for their antioxidant potential using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to assess the ability of these compounds to donate a hydrogen atom and neutralize free radicals. rsc.orgnih.gov Several studies have demonstrated the potent DPPH scavenging activity of this compound derivatives. nih.govresearchgate.netphyschemres.org For instance, certain 1,3,4-thiadiazine derivatives with coumarin moieties, such as compounds 5b , 5f , 5j , and 4b , have shown excellent DPPH radical scavenging activity, comparable to that of ascorbic acid. nih.gov

The scavenging of other reactive oxygen species, such as hydroxyl radicals and superoxide radical anions, has also been investigated. The ability to scavenge hydroxyl radicals is a significant indicator of antioxidant efficacy, as these radicals are highly reactive and can cause significant cellular damage. nih.gov Similarly, the scavenging of superoxide anions, which can lead to the formation of other harmful ROS, is an important antioxidant property. academicjournals.org Some 4-hydroxycoumarin (B602359) derivatives have shown high activity in scavenging both hydroxyl radicals and lipid peroxides. nih.govnih.gov

Table 2: Free Radical Scavenging Activity of Selected this compound Derivatives

Compound/Derivative Assay Activity Reference
1,3,4-Thiadiazine derivatives (5b, 5f, 5j, 4b) DPPH Excellent, comparable to ascorbic acid nih.gov
4-Arylamino-3-nitro-coumarin derivatives DPPH Active researchgate.net
4-Hydroxycoumarin derivatives (2b, 6b, 2c, 4c) DPPH, Hydroxyl Radical Highest activity nih.govnih.gov
4-N-phenylaminoquinoline derivative (11l) DPPH Excellent (EC50 = 0.328 µM) nih.gov
Coumarin derivatives (1-6) DPPH, Hydrogen Peroxide Active nih.gov

Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage. nih.gov The ability of this compound derivatives to inhibit this process is a crucial aspect of their antioxidant activity. Inhibition of lipid peroxidation can prevent damage to cell membranes and other lipid-containing structures. nih.govmdpi.com

Studies have shown that certain 4-hydroxycoumarin derivatives are effective inhibitors of lipid peroxidation. nih.govnih.gov The mechanism of inhibition often involves the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of peroxidation. The proton transfer from the antioxidant to the lipid peroxide radical is a common mechanism in this process. nih.gov The products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can themselves be toxic and contribute to cellular stress, making the inhibition of their formation a key therapeutic target. nih.gov

Metal Chelating Activity

Transition metals, such as iron and copper, can catalyze the formation of reactive oxygen species through Fenton-like reactions. The ability of this compound derivatives to chelate these metal ions is another important antioxidant mechanism. By binding to metal ions, these compounds can prevent them from participating in redox reactions that generate free radicals. frontiersin.org

Several studies have demonstrated the metal-chelating properties of coumarin derivatives. For example, certain 1,3,4-thiadiazine derivatives, such as compounds 5h and 5j , have shown excellent iron chelating activity. nih.gov Similarly, some 4-N-phenylaminoquinoline derivatives have exhibited significant chelating abilities towards Al³⁺, Fe²⁺, Cu²⁺, and Zn²⁺ ions. nih.gov The incorporation of a metal ion into a coumarin derivative can also lead to the formation of stable complexes, which may have enhanced biological activities. frontiersin.orgnih.gov

Mechanistic Insights into Antioxidant Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer followed by Proton Transfer)

The antioxidant activity of this compound derivatives can proceed through several mechanistic pathways, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) being the most prominent.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. scripps.eduuni-muenchen.de This is a concerted process involving the movement of a proton and an electron. scripps.edu The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group; a lower BDE facilitates the transfer. nih.gov For many phenolic antioxidants, including coumarin derivatives, the hydroxyl group is the primary site for hydrogen donation. nih.govnih.gov The resulting antioxidant radical is stabilized by resonance. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves two steps. First, the antioxidant transfers an electron to the free radical, forming a radical cation and an anion. In the second step, the radical cation transfers a proton to the anion. Polar solvents tend to favor the SET-PT mechanism. encyclopedia.pubmdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the antioxidant mechanisms of coumarin derivatives. nih.gov These studies can predict parameters like BDE and help to understand the structural features that contribute to high antioxidant activity. nih.gov For instance, the presence of a 4-hydroxyl group in coumarins is considered highly potent in reducing chain reaction processes. nih.gov The resonance effect within the molecule can also make the release of a hydrogen atom as a free radical easier, as seen in some bis(4-hydroxy-2H-chromen-2-one) derivatives. nih.gov

Enzyme Inhibition Beyond Anticancer and Anti-inflammatory Contexts

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes beyond those directly implicated in cancer and inflammation. This exploration has revealed their potential to modulate key biological pathways, suggesting broader therapeutic applications.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are involved in pH regulation and tumor progression, making them attractive targets for cancer therapy. nih.govbohrium.com Coumarin derivatives, including those with a 4-amino substitution, have emerged as a novel class of CA inhibitors. unich.itunifi.it They are believed to act as prodrugs, being hydrolyzed within the CA active site to 2-hydroxycinnamic acids, which then inhibit the enzyme. unifi.it

Studies on coumarin-based compounds have demonstrated their ability to selectively inhibit tumor-associated CA isoforms over the ubiquitous cytosolic forms CA I and II. nih.govmdpi.com For instance, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles showed potent and selective inhibition of the tumor-associated hCA IX and XIII isoforms. nih.govmdpi.com Specifically, compound 6e (6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one) was the most potent inhibitor of hCA IX with a Ki value of 36.3 nM. nih.govmdpi.com Similarly, other derivatives in this series, such as 6a and 6f , also exhibited strong inhibition of hCA IX with Ki values under 50 nM. nih.govmdpi.com

Another study on 6-ureido/amidocoumarins revealed that these derivatives are highly potent and selective inhibitors of hCA IX and XII. bohrium.com The urea (B33335) linker and a disubstituted phenyl group were found to be important for optimal inhibitory activity. bohrium.com The inhibitory activity of a selection of these compounds against different CA isoforms is presented below.

CompoundLinkerSubstituent (R)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5g Ureido3,4-dichloro>10000>100008.94.5
5i Ureido3,5-dichloro>10000>100007.55.2
7a AmidoH>10000>1000045.628.9

Data sourced from a study on 6-ureido/amidocoumarins as carbonic anhydrase inhibitors. bohrium.com

The selectivity of these coumarin derivatives for tumor-associated CA isoforms highlights their potential as targeted anticancer agents. nih.govmdpi.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD) to enhance cholinergic neurotransmission. nih.govijpsr.com Various 4-aminocoumarin (B1268506) derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. bohrium.comresearchgate.net

A series of 3-(4-aminophenyl)-coumarin derivatives were designed and showed selective inhibition of AChE and BChE. nih.gov Compound 4m from this series was the most potent AChE inhibitor with an IC50 value of 0.091 µM, while compound 4k was the most potent BChE inhibitor with an IC50 of 0.559 µM. nih.gov

In another study, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized. mdpi.com Compound 11g from this series demonstrated the most potent inhibition against both AChE and BChE with IC50 values of 1.94 µM and 28.37 µM, respectively. mdpi.com Kinetic studies revealed that these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.com

Furthermore, khellactone-type coumarins isolated from Peucedanum japonicum have also been investigated. nih.gov Compound PJ13 (3'-angeloyl-4'-(2-methylbutyryl)khellactone) was the most potent AChE inhibitor (IC50 = 9.28 µM), while compound PJ5 (senecioyl-4'-angeloyl-khellactone) was the most potent BChE inhibitor (IC50 = 7.22 µM). nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected coumarin derivatives.

CompoundEnzymeIC50 (µM)
4m AChE0.091
4k BChE0.559
11g AChE1.94
11g BChE28.37
PJ13 AChE9.28
PJ5 BChE7.22

Data compiled from studies on 3-(4-aminophenyl)-coumarin derivatives, 4-N-phenylaminoquinoline derivatives, and khellactone-type coumarins. nih.govmdpi.comnih.gov

These findings underscore the potential of the this compound scaffold in developing new agents for neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. mdpi.com Inhibition of LOX is a target for anti-inflammatory therapies. acs.orgnih.gov Several coumarin derivatives have been investigated for their ability to inhibit LOX enzymes. researchgate.netresearchgate.net

A study on coumarin Mannich bases demonstrated their ability to inhibit lipoxygenase in vitro. acs.org The presence of a free 7-hydroxy group on the coumarin ring was suggested to be important for this activity, possibly by reducing the iron in the enzyme's active site. acs.org

In a different study, a series of 3-(5-phenyl/phenylamino- bohrium.comCurrent time information in Bangalore, IN.frontiersin.orgoxadiazol-2-yl)-chromen-2-one derivatives were synthesized and evaluated for their dual inhibitory activity against cyclooxygenase (COX) and LOX. nih.govtandfonline.com Compound 4e from this series was found to be a potent and comparatively selective inhibitor of COX-2, LOX-5, and LOX-15. nih.govtandfonline.com

Another investigation of coumarin–isoxazole–pyridine hybrids identified potent LOX inhibitors. mdpi.com Compounds 12b and 13a exhibited strong LOX inhibition with IC50 values of 5 µM and 10 µM, respectively. mdpi.com

The inhibitory activities of selected coumarin derivatives against lipoxygenase are presented in the table below.

Compound% Inhibition (at 100 µM)IC50 (µM)
12b -5
13a -10
7 (3-benzoyl-7-(benzyloxy)-2H-chromen-2-one)96.6-

Data sourced from studies on coumarin-isoxazole-pyridine hybrids and other coumarin derivatives. mdpi.commdpi.com

These results highlight the potential of this compound derivatives as a source for developing novel anti-inflammatory agents targeting the lipoxygenase pathway.

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which play a role in glucose regulation. DPP-IV inhibitors are a class of oral medications used for the treatment of type 2 diabetes. While specific studies focusing solely on this compound and its direct inhibition of DPP-IV are not extensively detailed in the provided search results, the broad enzymatic inhibitory profile of coumarin derivatives suggests this as a potential area for future investigation. The diverse biological activities of 4-aminocoumarins, including their role as enzyme inhibitors, indicate that this scaffold could be adapted to target DPP-IV. rsc.org

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. undip.ac.id Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is beneficial for managing type 2 diabetes. frontiersin.org

A number of coumarin derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase. undip.ac.idfrontiersin.orgnih.gov In one study, a series of biscoumarin derivatives were synthesized, and all showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 20.0 to 180.1 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). researchgate.net The most active compound in this series was 3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one) with an IC50 of 20.0 µM. researchgate.net

Another study on coumarin-chalcone derivatives also reported good to moderate inhibitory activity against α-glucosidase, with IC50 values ranging from 24.09 to 125.26 µM. frontiersin.org A computational study also identified a coumarin derivative, CD-59 , as a potential dual inhibitor of α-glucosidase and α-amylase. mdpi.comnih.gov

The α-glucosidase inhibitory activity of selected coumarin derivatives is shown in the table below.

CompoundIC50 (µM)
3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one) 20.0
Coumarin-chalcone derivative range24.09 - 125.26
Acarbose (Standard)750.0

Data compiled from studies on biscoumarin and coumarin-chalcone derivatives. frontiersin.orgresearchgate.net

The potent α-glucosidase inhibitory activity of these 4-aminocoumarin derivatives suggests their potential for development as new antidiabetic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Fluorescent Properties and Applications in Biological Research

Coumarin derivatives, including those based on the 4-amino-2H-chromen-2-one structure, are well-regarded for their fluorescent properties, making them valuable tools in biological research. nih.govthermofisher.com Their utility stems from their capacity to serve as fluorescent probes for detecting protein location, monitoring biological processes, and identifying molecular interactions. thermofisher.com The fluorescence of these compounds is often highly sensitive to the local environment, which can be exploited for various applications. lookchem.com

The core 4-aminocoumarin structure is a versatile precursor for synthesizing more complex, fluorescent heterocyclic compounds. researchgate.net For instance, the reaction of 4-aminocoumarin with benzoins can produce 2,3-diaryl-4(H)-oxo Current time information in Bangalore, IN.benzopyrano[4,3-b]pyrroles, which are noted to form strongly fluorescent green solutions, indicating their potential as fluorescent markers. mdpi.com

The photophysical properties of aminocoumarin derivatives are significantly influenced by substituents on the coumarin ring. Research into 7-aminocoumarin-3-carboxylate derivatives has shown that modifications can alter key fluorescent characteristics like the Stokes shift (the difference between the maximum absorption and emission wavelengths) and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. lookchem.com For example, the introduction of a 4-trifluoromethyl substituent can increase the Stokes shift. lookchem.com The fluorescence behavior of these aminocoumarins is often explained by the Twisted Intramolecular Charge Transfer (TICT) model, where upon excitation, the molecule undergoes a conformational change to a non-fluorescent or weakly fluorescent state, affecting the quantum yield. lookchem.com

These properties make coumarin derivatives suitable for creating fluorescent labels for biomolecules. lookchem.com They can be derivatized with reactive groups, such as maleimides, to specifically label thiol groups on proteins. lookchem.com Such labeled proteins can then act as sensors; for example, a coumarin-labeled phosphate-binding protein showed a significant enhancement of fluorescence upon binding to inorganic phosphate, allowing for real-time measurement of phosphatase activity in biological systems. lookchem.com The structural similarity of many fluorophores, including coumarin derivatives, to pharmaceutical drugs and natural products suggests their broad potential as surrogate molecules in assays for membrane transporter activity. nih.gov

Table 2: Photophysical Properties of Selected Aminocoumarin Derivatives

Compound ClassKey Structural FeatureObserved Fluorescent Property / ApplicationReference
2,3-diaryl-4(H)-oxo Current time information in Bangalore, IN.benzopyrano[4,3-b]pyrroles Synthesized from 4-aminocoumarinProduces a strongly fluorescent green solution in alkali mdpi.com
7-diethylaminocoumarin-3-carboxamide derivatives 4-trifluoromethyl substituentSignificantly greater Stokes shift compared to unsubstituted analog lookchem.com
7-aminocoumarin-3-carboxylate derivatives Bromo-substituentsFluorescence quantum yield is highly dependent on substitution pattern and explained by the TICT model lookchem.com
Coumarin maleimide (B117702) Reactive maleimide groupUsed for specific fluorescent labeling of thiol groups in proteins to create biosensors lookchem.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Phenylamino Chromen 2 One Derivatives

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For 4-phenylamino-chromen-2-one derivatives, several key structural motifs have been identified as crucial for their interaction with biological targets.

The fundamental scaffold consists of the chromen-2-one (coumarin) nucleus , the amino linker at the C4 position , and the phenyl ring . The planarity and aromaticity of the coumarin (B35378) ring system allow for significant π-π stacking interactions with enzyme active sites or receptors. The amino group at the C4 position is a critical feature, often acting as a hydrogen bond donor or acceptor, and its presence is considered essential for many of the observed pharmacological actions. nih.gov

SAR studies reveal that the core chromen-2-one scaffold is a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities. nih.govmdpi.com For instance, in the context of anticancer activity, chromane-2,4-dione derivatives, which share a similar core, have shown superior cytotoxicity compared to related chromene-2-carboxamide compounds. nih.gov The introduction of different heterocyclic systems linked to the coumarin core, such as thiazole (B1198619) or triazole, can further define the pharmacophoric features and modulate activity. nih.govresearchgate.net For example, the coumarin, dicyclohexylamine, and β-aminocarbonyl scaffolds have been identified as key pharmacophores for antimicrobial activity. mdpi.com

In anticancer analogues inspired by neo-tanshinlactone, a secondary aromatic amine at the 4-position of a related pyran-2-one ring was found to be crucial for activity, highlighting the importance of this specific motif. nih.gov The combination of the chromen-2-one backbone with an amino group and specific substituents on the phenyl ring contributes to interactions with various biological targets, including enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Impact of Substituent Nature and Position on Activity Profiles

The biological activity of this compound derivatives can be finely tuned by altering the nature and position of substituents on both the coumarin nucleus and the appended phenyl ring. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity.

Substituents at the C3 and C4 positions of the coumarin ring are particularly important for modulating antibacterial properties. researchgate.net In a series of 4-amino-2H-pyran-2-one analogs, an aromatic ring at the 6-position was found to be critical for antitumor activity. nih.gov

On the Phenyl Ring: The electronic nature of substituents on the phenylamino (B1219803) moiety significantly impacts biological efficacy.

Electron-withdrawing groups (EWGs): The introduction of EWGs like nitro (–NO₂) or chloro (–Cl) groups can enhance activity in certain contexts. For instance, a halogen on the exocyclic phenyl ring of chromane-2,4-dione derivatives led to the highest potency against MOLT-4 and HL-60 cancer cell lines. nih.gov Similarly, the placement of a cyano (–CN) moiety on an associated azole ring in related compounds often results in dramatic improvements in antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

Electron-donating groups (EDGs): EDGs such as methoxy (B1213986) (–OCH₃) or amino (–NH₂) can improve solubility and membrane permeability. In some anticancer analogs, substituents on the aromatic amine group were found to increase potency. nih.gov For example, a methoxy group on the phenylamino ring of 4-amino-6-phenyl-2H-pyran-2-one analogs resulted in significant cytotoxic activity. nih.gov

On the Coumarin Nucleus: Modifications to the coumarin part of the molecule also play a pivotal role.

In a study of 3-phenylcoumarins as MAO-B inhibitors, various substituents on the coumarin ring were explored. A docking-based SAR analysis showed that the specific placement of groups like methoxy or methyl groups at positions 6 or 7 influenced the binding affinity. frontiersin.org

For antibacterial activity, the presence of a 2,6-dichloro group on the phenyl ring of related coumarin derivatives resulted in a highly active compound. mdpi.com

The following table summarizes the impact of different substituents on the anticancer activity of selected 4-amino-pyran-2-one derivatives, which serve as structural analogs.

CompoundR (Substituent on Phenylamino Ring)R' (Substituent at Pyranone 6-Position)Activity (ED₅₀ in µM)
19 4-Methoxyphenyl (B3050149)Phenyl0.059-0.163
27 4-TolylPhenyl0.059-0.090
28 4-BromophenylPhenylData not specified as ED₅₀

This table is based on data for analogous 4-amino-2H-pyran-2-one derivatives. nih.gov

Development and Validation of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the efficacy of novel derivatives and for guiding rational drug design. Several QSAR studies have been successfully applied to coumarin-based compounds.

For a series of 4-phenylcoumarin (B95950) derivatives with anti-Hepatitis A virus activity, 3D-pharmacophore and QSAR models were generated to explore the structural requirements for the observed antiviral effects. nih.gov Similarly, a linear QSAR model was developed to predict the induction of apoptosis by 4-aryl-4H-chromenes. nih.gov This model was built using multiple linear regression (MLR) on a database of 43 compounds and utilized 61 different physicochemical, topological, and structural descriptors. nih.gov The accuracy of such models is typically validated through several techniques, including cross-validation (e.g., leave-one-out), validation with an external test set, and Y-randomization to ensure the model is not a result of chance correlation. nih.gov

In a study on coumarin-based monoamine oxidase B (MAO-B) inhibitors, validated 3D-QSAR models were developed from co-crystallized inhibitor-enzyme complexes. nih.gov These models were then used to predict the activity of new compounds, leading to the discovery of highly active and selective inhibitors in the picomolar to low nanomolar range. nih.gov Another QSAR model for thiazolyl-hydrazono-coumarin compounds showed high predictive power (r² = 0.92) and was used to forecast the anticancer potential of newly synthesized derivatives. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical relationship between the descriptors and activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested.

The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²). For a reliable model, these values should be high, indicating a good correlation and predictive ability.

Correlation of Molecular Descriptors with Biological Responses

The final step in a QSAR analysis is to interpret the model by correlating the selected molecular descriptors with the biological response. This provides mechanistic insights into how specific molecular properties influence activity.

Molecular descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic aspects of a molecule. For example, in a QSAR study of aromatase inhibitors, the descriptor MAXDP (Maximum Electrotopological Positive Variation) was found to be significant. nih.gov Unsymmetrical substitution patterns on the phenyl ring led to higher MAXDP values, which often correlated with increased inhibitory activity. nih.gov This suggests that the electronic distribution across the molecule is a key determinant of its ability to interact with the aromatase enzyme.

Topological and Structural Descriptors: These relate to the size, shape, and connectivity of the molecule. In a QSAR model for apoptosis-inducing 4-aryl-4H-chromenes, seven descriptors were selected as most important from a pool of 61. nih.gov The physical meaning of each selected descriptor helps to explain what structural features are driving the activity.

Hydrophobicity Descriptors: Lipophilicity is a crucial factor controlling the antifungal activity of coumarins, as it governs the molecule's ability to permeate the lipid membrane of fungal cells.

A QSAR study on antitubercular agents identified that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms in the derivatives would increase the activity, while another descriptor (SpMAD_Dzs) was negatively correlated. researchgate.net For coumarin-based MAO-B inhibitors, 3D-QSAR models generate contour maps that visualize favorable and unfavorable regions for specific properties. For example, these maps can indicate where bulky substituents would enhance activity (sterically favorable regions) or where electron-withdrawing groups are preferred (electronically favorable regions), providing a clear guide for structural modification. nih.gov

By understanding which descriptors are most influential, chemists can strategically design new this compound derivatives with enhanced potency and selectivity.

Future Research Directions and Translational Prospects for 4 Phenylamino Chromen 2 One

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-Phenylamino-chromen-2-one and its analogs has traditionally been achieved through the condensation of anilines with 4-hydroxy-2H-chromen-2-one. researchgate.net While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are paramount in this endeavor. mdpi.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating methods. vulcanchem.com

Solvent-Free Reactions: Grinding techniques, where reactants are mixed in the absence of a solvent, represent a highly eco-friendly approach that minimizes waste. growingscience.com

Catalyst Innovation: The development of novel catalysts, such as Brønsted acids or bifunctional catalysts, can enhance the efficiency and selectivity of the synthesis. For instance, a Brønsted-acid catalyzed aldehyde insertion reaction with maleimide-based synthons has been described as a novel approach. researchgate.net

These green chemistry approaches not only contribute to a more sustainable chemical industry but also have the potential to unlock new derivatives of this compound with enhanced biological activities.

Advanced Computational Design for Targeted Discovery

The advent of advanced computational tools has revolutionized the field of drug discovery, enabling the rational design of molecules with specific biological targets. cdfam.com For this compound, computational design can be leveraged to:

Identify Novel Analogs: By employing techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, researchers can predict the biological activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Optimize Binding Affinity: Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their biological targets. nih.gov This information can be used to guide the design of analogs with improved binding affinity and selectivity.

Predict ADMET Properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Implicit Modeling: Advanced techniques like implicit modeling with 3D point clouds, based on transfer learning from existing data, can facilitate the exploration of vast chemical spaces without predefined geometrical constraints, fostering the discovery of truly novel scaffolds. tuwien.ac.at

These computational approaches can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with identifying and optimizing new therapeutic agents.

Identification of New Biological Targets and Mechanisms of Action

While the cytotoxic effects of some chromone (B188151) derivatives have been reported, a comprehensive understanding of the biological targets and mechanisms of action of this compound is still evolving. nih.gov Future research in this area should focus on:

Target Deconvolution: Utilizing techniques such as chemical proteomics and affinity-based pulldown assays to identify the specific proteins that interact with this compound and its derivatives.

Pathway Analysis: Once potential targets are identified, pathway analysis can elucidate the downstream signaling cascades that are modulated by the compound, providing a deeper understanding of its mechanism of action.

Exploration of Diverse Biological Activities: While anticancer activity is a key area of interest, the broad biological profile of coumarins suggests that this compound may possess other therapeutic properties. frontiersin.orgrsc.org Investigating its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent could open up new avenues for its application.

A thorough understanding of the compound's biological targets and mechanisms of action is crucial for its successful translation into the clinic.

Development of Advanced In Vitro Models for Activity Assessment

The use of advanced in vitro models is essential for accurately assessing the biological activity of this compound and its derivatives in a physiologically relevant context. nuvisan.com Future research should move beyond traditional 2D cell cultures and embrace more sophisticated models, such as:

3D Spheroid and Organoid Cultures: These models more closely mimic the in vivo tumor microenvironment, providing a more accurate platform for evaluating anticancer activity.

Microfluidic "Organ-on-a-Chip" Systems: These devices can be used to model the function of specific organs, allowing for the assessment of both efficacy and toxicity in a more integrated system.

High-Content Screening (HCS): HCS platforms can be used to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of the compound's effects on cell health and function.

The data generated from these advanced in vitro models will be critical for selecting the most promising candidates for further preclinical and clinical development.

Integration with Emerging Technologies in Chemical and Medicinal Sciences

The field of drug discovery is constantly evolving, with new technologies emerging that have the potential to transform the way we design and develop new medicines. The future development of this compound will benefit from the integration of these emerging technologies, including:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets, identify novel drug targets, and predict the biological activity of new compounds with unprecedented accuracy.

High-Throughput Synthesis and Screening: Automated platforms for high-throughput synthesis and screening can accelerate the discovery of new derivatives with improved properties.

Nanotechnology-Based Drug Delivery Systems: Encapsulating this compound in nanocarriers can improve its solubility, bioavailability, and targeted delivery to specific tissues or cells, enhancing its therapeutic efficacy while minimizing off-target effects. nih.gov

By embracing these emerging technologies, researchers can unlock the full therapeutic potential of this compound and accelerate its translation from the laboratory to the clinic.

Q & A

Q. What are the standard synthetic routes for preparing 4-Phenylamino-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : A common synthetic approach involves nucleophilic substitution at the 4-position of a chromen-2-one scaffold. For example, 4-chloro-chromen-2-one can react with phenylamine under reflux in ethanol (250°C, 90 minutes), yielding ~80% product after recrystallization . Optimization includes varying solvents (e.g., DMF for higher boiling points), catalysts (e.g., triethylamine for acid scavenging), and reaction times. Purity is confirmed via TLC (benzene:toluene:acetic acid, 80:10:10) and elemental analysis.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Multi-technique characterization is essential:
  • 1H/13C NMR : Identify proton environments (e.g., δ 6.35 ppm for H-3 in chromen-2-one ) and carbon backbone.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • GC-MS/EI : Detect molecular ion peaks (e.g., m/z 222 [M]⁺ for analogous compounds ).
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions, compound purity, or biological models. Strategies include:
  • Replication : Repeat experiments under standardized protocols (e.g., fixed pH, temperature).
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers .
  • Dose-response profiling : Establish EC50/IC50 curves to compare potency thresholds.
  • Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. What experimental strategies are employed to elucidate the reaction mechanisms involved in the derivatization of this compound?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic monitoring : Track reaction progress via UV-vis spectroscopy (e.g., chromen-2-one’s λmax at 300 nm ).
  • Isotopic labeling : Use 15N-phenylamine to trace substitution pathways via MS/MS fragmentation.
  • Computational modeling : Apply DFT calculations to map energy barriers for intermediates .
  • Trapping experiments : Identify transient species using quenching agents (e.g., TEMPO for radical intermediates).

Q. How should structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of substituents on the biological efficacy of this compound analogs?

  • Methodological Answer : A robust SAR framework includes:
  • Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the phenylamino or chromenone positions .
  • Standardized bioassays : Use consistent models (e.g., Staphylococcus aureus MIC assays ).
  • Multivariate analysis : Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity.
  • Crystallography : Resolve 3D structures (e.g., via SHELXL ) to link steric effects to binding affinity.

Key Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Taguchi method) to optimize synthetic yields or biological activity .
  • Data Validation : Cross-reference spectral data with databases (e.g., CCDC for crystallographic data ) to ensure reproducibility.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.